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Compound of Interest

Compound Name: CYP51-IN-13

Cat. No.: B1498943 Get Quote

Disclaimer: No specific entity designated "CYP51-IN-13" has been identified in publicly

available scientific literature. This guide, therefore, provides a comprehensive overview of the

general pharmacophore for inhibitors of the enzyme Lanosterol 14α-demethylase (CYP51), a

critical target in antifungal drug development. The principles, data, and methodologies

presented are based on established research on known CYP51 inhibitors.

Introduction
Lanosterol 14α-demethylase, encoded by the ERG11 gene, is a cytochrome P450 enzyme

essential for the biosynthesis of ergosterol in fungi.[1][2] Ergosterol is a vital component of the

fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the

function of membrane-bound proteins.[1][3] Inhibition of CYP51 disrupts the ergosterol

biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and ultimately,

fungal cell death.[4] This makes CYP51 a primary target for the development of antifungal

agents, most notably the azole class of drugs.[1][3] Understanding the pharmacophore of

CYP51 inhibitors is paramount for the rational design of new, more potent, and selective

antifungal therapies that can overcome the growing challenge of drug resistance.[5][6]

The Pharmacophore of CYP51 Inhibitors
A pharmacophore model describes the essential three-dimensional arrangement of chemical

features that a molecule must possess to exert a specific biological effect. For CYP51

inhibitors, the pharmacophore is largely defined by the interactions within the enzyme's active
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site. While diverse chemical scaffolds can inhibit CYP51, a common set of features is

consistently observed in potent inhibitors.

A ligand-based pharmacophore model for human CYP51 inhibitors was constructed and found

to consist of one hydrophobe, one hydrogen bond acceptor, and two aromatic ring features.[7]

Another study on non-azole inhibitors identified a pharmacophore with two hydrogen bond

acceptor and two hydrophobic features.[8] Structure-based pharmacophore models have also

been generated from the crystal structures of CYP51 in complex with inhibitors like

itraconazole.[4]

The key pharmacophoric features of a typical CYP51 inhibitor can be summarized as:

A Heme-Coordinating Moiety: This is a critical feature, typically a nitrogen-containing

heterocycle such as an imidazole or a triazole. This group forms a coordinate bond with the

heme iron atom in the active site of the CYP51 enzyme, which is essential for its inhibitory

activity.

A Core Scaffold: This provides the structural framework to correctly orient the other

pharmacophoric features within the active site.

Hydrophobic Groups: The active site of CYP51 is largely hydrophobic, and inhibitors typically

possess one or more hydrophobic groups that engage in van der Waals interactions with

nonpolar amino acid residues. Lipophilicity is a major factor influencing the inhibitory potency

of CYP51 inhibitors.[9][10]

Hydrogen Bond Acceptors/Donors: Specific interactions with amino acid residues in the

active site can be mediated by hydrogen bond acceptors and donors, contributing to the

binding affinity and selectivity of the inhibitor.

The following diagram illustrates the logical relationship of these key pharmacophoric features.
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Caption: Key Pharmacophoric Features of a CYP51 Inhibitor.

Data Presentation
The following tables summarize quantitative data for representative CYP51 inhibitors.
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Table 1: In Vitro Enzyme Inhibition Data

Compound Target Enzyme IC50 (µM) Reference(s)

Fluconazole C. albicans CYP51 ~0.5 [11]

Itraconazole C. albicans CYP51 0.4 - 0.6 [12]

Ketoconazole C. albicans CYP51 0.4 - 0.6 [12]

Voriconazole C. albicans CYP51 ~2.3 [12]

Compound 5d C. albicans CYP51 ~0.5 [11]

Compound 5f C. albicans CYP51 ~0.6 [11]

Compound 12c C. albicans CYP51 ~0.7 [11]

Table 2: Antifungal Activity Data

Compound Fungal Strain MIC (µg/mL) Reference(s)

Compound B3 Candida albicans (I) 0.125 [13]

Compound B3
Candida albicans

(SC5314)
0.25 [13]

Compound B3 Candida tropicalis 0.125 [13]

Compound B3 Candida parapsilosis 0.5 [13]

Fluconazole Candida albicans (I) 0.5 [13]

Fluconazole
Candida albicans

(SC5314)
1 [13]

Fluconazole Candida tropicalis 1 [13]

Fluconazole Candida parapsilosis 2 [13]

NSC 1215 Candida albicans Active [8]

NSC 1520 Candida albicans Active [8]
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Experimental Protocols
Detailed methodologies for key experiments are provided below.

Recombinant CYP51 Expression and Purification
This protocol describes the general workflow for producing purified CYP51 enzyme for in vitro

assays.[12][14]

Gene Synthesis and Cloning: The gene encoding the target CYP51 (e.g., from Candida

albicans) is codon-optimized for expression in Escherichia coli. The N-terminal

transmembrane domain is often truncated to improve solubility. The gene is then cloned into

an expression vector (e.g., pET vector series) with a purification tag (e.g., His-tag).[14]

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g.,

BL21(DE3)). Cultures are grown to a mid-log phase (OD₆₀₀ of 0.6-0.8) at 37°C. Protein

expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the

culture is incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 16-

24 hours) to enhance proper protein folding.[14]

Cell Lysis and Solubilization: Cells are harvested by centrifugation and resuspended in a

lysis buffer containing detergents (e.g., CHAPS) and protease inhibitors. Lysis is performed

by sonication or high-pressure homogenization.[14]

Purification: The protein is purified from the soluble fraction using affinity chromatography

(e.g., Ni-NTA for His-tagged proteins). Further purification can be achieved by ion-exchange

and size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.[14]
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Caption: Workflow for Recombinant CYP51 Expression and Purification.

CYP51 Activity Assay (Reconstitution Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of CYP51.[11]

[12]

Reaction Mixture Preparation: A reaction mixture is prepared containing purified CYP51, a

P450 reductase, and the substrate (e.g., ³H-labeled lanosterol) in a suitable buffer.

Inhibitor Addition: The test inhibitor is added at various concentrations. A vehicle control (e.g.,

DMSO) is also included.

Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH. After

a specific incubation period, the reaction is terminated.
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Analysis: The product formation is quantified, typically by high-performance liquid

chromatography (HPLC) with radioactivity detection.

IC50 Determination: The half-maximal inhibitory concentration (IC50) value is determined by

fitting the data to a dose-response curve.[14]

Antifungal Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound against a

fungal strain.[13]

Inoculum Preparation: A standardized inoculum of the fungal strain is prepared according to

CLSI guidelines.

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a

suitable fungal growth medium.

Inoculation: The fungal inoculum is added to each well.

Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

MIC Determination: The MIC is defined as the lowest concentration of the compound that

causes a significant inhibition of fungal growth, often determined by visual inspection or by

measuring the optical density at a specific wavelength.

Signaling Pathway
The following diagram illustrates the ergosterol biosynthesis pathway and the role of CYP51.
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Caption: Ergosterol Biosynthesis Pathway and CYP51 Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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